molecular formula C22H30O5 B569078 6beta-Methylprednisolone CAS No. 18462-27-6

6beta-Methylprednisolone

Cat. No.: B569078
CAS No.: 18462-27-6
M. Wt: 374.477
InChI Key: VHRSUDSXCMQTMA-DZDRLISQSA-N
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Description

6beta-Methylprednisolone is a synthetic glucocorticoid, a type of corticosteroid, primarily used for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone and prednisolone, and it is known for its higher affinity to glucocorticoid receptors compared to mineralocorticoid receptors . This compound is widely used in medical treatments to manage conditions such as allergies, asthma, autoimmune disorders, and certain types of cancer.

Mechanism of Action

Target of Action

6beta-Methylprednisolone, a synthetic corticosteroid, primarily targets the glucocorticoid receptor . This receptor is a nuclear receptor that regulates gene expression and plays a crucial role in various biological processes, including inflammation, immune response, and metabolism .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, it has been shown to influence eight metabolic pathways related to steroid hormones and eicosanoids . These changes can influence various biological behaviors such as tumor cell proliferation, invasion, metastasis, and drug resistance .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and context-dependent. For instance, in the context of cancer, it has been suggested that this compound can influence tumor cell proliferation, invasion, metastasis, and drug resistance . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficacy of methylprednisolone in treating acute respiratory distress syndrome (ARDS) was found to be dose-dependent, highlighting the importance of the dosage in the treatment outcome . Moreover, the metabolic and metabolomic pathway dysregulations underlying high daily doses of intravenous methylprednisolone in COVID-19 patients were found to be influenced by the disease state .

Biochemical Analysis

Biochemical Properties

6beta-Methylprednisolone, like other glucocorticoids, interacts with the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This interaction influences the transcription of various genes, leading to changes in the production of proteins and other biomolecules within the cell .

Cellular Effects

This compound has a wide range of effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress adrenocorticotropic hormone (ATCH) production, which can be verified by AM biochemical analysis .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding can result in the activation or inhibition of enzymes, changes in the production of various biomolecules, and alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study on severe COVID-19 patients showed that the number of metabolites in the plasma of patients reduced during follow-up after treatment with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, treatment with this compound in severe COVID-19 patients was associated with alterations in pathways reflecting eicosanoid metabolism, such as arachidonic acid and prostaglandins .

Transport and Distribution

This compound, like other glucocorticoids, is distributed throughout the body and can cross cell membranes to interact with intracellular receptors . Specific details about the transport and distribution of this compound within cells and tissues were not found in the current literature.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm where it binds to the glucocorticoid receptor . This receptor-ligand complex then translocates to the nucleus, where it can influence gene expression .

Preparation Methods

The preparation of 6beta-Methylprednisolone involves several chemical reactions. One method starts with hydrocortisone as the reaction initiator. The process includes a methylene reaction, a reduction reaction, and a dehydrogenation reaction . Here are the steps:

    Methylene Reaction: Hydrocortisone reacts with an alkylating agent at 0-50°C in the presence of a catalyst. It then reacts with formaldehyde and N-methylaniline under acidic conditions (pH 1-2) to form a methylene intermediate.

    Reduction Reaction: The methylene intermediate is heated and reacted with cyclohexene in the presence of palladium carbon and a monophosphite ligand to produce a reduction product.

    Dehydrogenation Reaction: The reduction product is heated with a dehydrogenation reagent for a reflux reaction to obtain this compound.

Chemical Reactions Analysis

6beta-Methylprednisolone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6beta-Methylprednisolone has a wide range of scientific research applications:

Comparison with Similar Compounds

6beta-Methylprednisolone is similar to other glucocorticoids, such as prednisolone and hydrocortisone. it has a higher affinity for glucocorticoid receptors and a longer duration of action . Here are some similar compounds:

    Prednisolone: Used for its anti-inflammatory and immunosuppressive effects, but with a lower affinity for glucocorticoid receptors compared to this compound.

    Hydrocortisone: A naturally occurring glucocorticoid with both glucocorticoid and mineralocorticoid activity.

    Dexamethasone: A synthetic glucocorticoid with a higher potency and longer duration of action compared to this compound.

Properties

IUPAC Name

(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSUDSXCMQTMA-DZDRLISQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859122
Record name 6beta-Methylprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18462-27-6
Record name 11beta,17,21-Trihydroxy-6beta-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Methylprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.,17,21-TRIHYDROXY-6.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLH33V7DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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